

Introduction: The Strategic Value of Substituted Pyridines

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Compound of Interest

Compound Name: *5-Bromo-4-methoxypicolinonitrile*
CAS No.: 1256823-07-0
Cat. No.: B1528941

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The pyridine scaffold is a cornerstone in medicinal chemistry, integral to a substantial portion of FDA-approved nitrogen-heterocyclic drugs.[1] Its derivatives are explored for a wide range of therapeutic areas, including cancer, inflammatory conditions, and neurodegenerative diseases. [1] **5-Bromo-4-methoxypicolinonitrile** combines several key functional groups that make it a highly versatile intermediate for chemical synthesis and drug discovery. The presence of a bromine atom facilitates various cross-coupling reactions, the nitrile group can be transformed into a range of other functionalities, and the methoxy group modulates the electronic properties of the pyridine ring.

Physicochemical Properties and Specifications

A clear understanding of the physicochemical properties of **5-Bromo-4-methoxypicolinonitrile** is essential for its effective use in research and development.

Property	Value	Source
CAS Number	1256823-07-0	[2][3][4][5]
Molecular Formula	C ₇ H ₅ BrN ₂ O	[2][3][4]
Molecular Weight	213.03 g/mol	[2][3][4]
Appearance	Likely a solid	[6]
Purity	Typically >97%	[3]
Storage Conditions	Inert atmosphere, 2-8°C	[2][3]
SMILES	<chem>COC1=C(C=NC(=C1)C#N)Br</chem>	[3]
InChIKey	XOWUMORSLMSOMG-UHFFFAOYSA-N	[3]

Note: Some properties are inferred from data on closely related compounds due to limited specific data for **5-Bromo-4-methoxypicolinonitrile**.

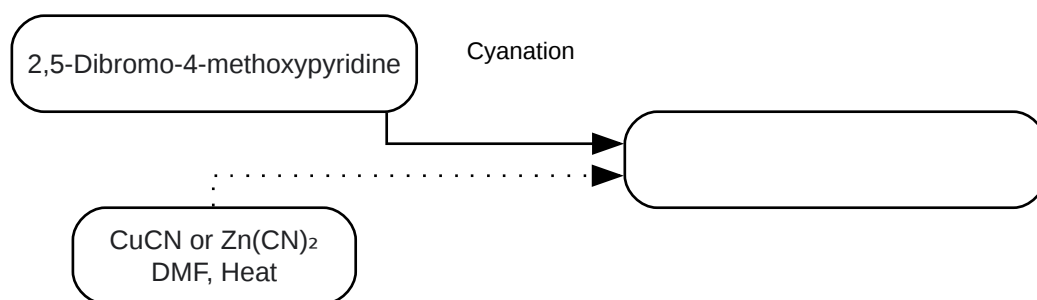
Synthesis and Reaction Mechanisms

While specific, published synthesis routes for **5-Bromo-4-methoxypicolinonitrile** are not readily available in peer-reviewed literature, a plausible synthetic pathway can be extrapolated from established methods for similar picolinonitrile derivatives. A common approach involves the cyanation of a corresponding bromopyridine precursor.

Proposed Synthetic Pathway

A likely precursor for the synthesis of **5-Bromo-4-methoxypicolinonitrile** is 2,5-dibromo-4-methoxypyridine. The synthesis could proceed via a nucleophilic substitution reaction where one of the bromine atoms is displaced by a cyanide group.

DOT Diagram: Proposed Synthesis of **5-Bromo-4-methoxypicolinonitrile**



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Caption: Proposed synthetic route to **5-Bromo-4-methoxypicolinonitrile**.

Experimental Protocol: Cyanation of Bromopyridines (Generalized)

This protocol is a generalized procedure based on common cyanation reactions of brominated pyridine rings and should be adapted and optimized for the specific substrate.

- **Reaction Setup:** To a solution of the bromopyridine precursor (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add copper(I) cyanide (1.2 equivalents).
- **Reaction Execution:** Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature between 100-150°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and pour it into a stirred solution of aqueous ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

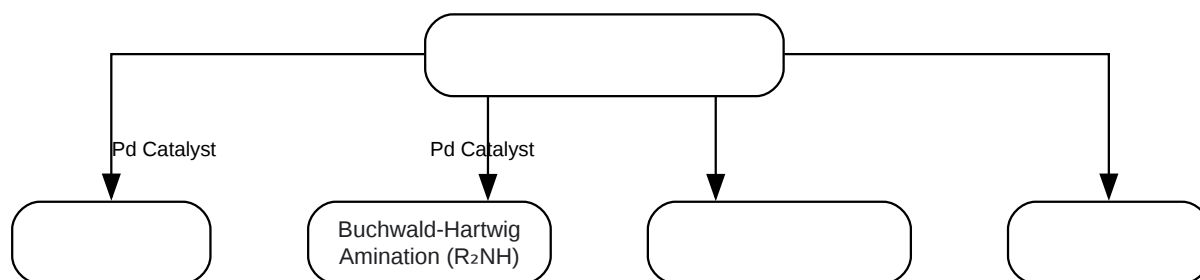
Applications in Drug Discovery and Medicinal Chemistry

The true value of **5-Bromo-4-methoxypicolinonitrile** lies in its potential as a versatile intermediate for the synthesis of a diverse library of compounds for biological screening.[1]

Core Strengths for Synthesis:

- **Cross-Coupling Reactions:** The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents.
- **Nitrile Group Transformations:** The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted into various heterocyclic rings like tetrazoles.
- **Scaffold for Privileged Structures:** The picolinonitrile core is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1]

DOT Diagram: Key Reactions of **5-Bromo-4-methoxypicolinonitrile**



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Caption: Potential synthetic transformations of **5-Bromo-4-methoxypicolinonitrile**.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **5-Bromo-4-methoxypicolinonitrile** is not widely available, data from structurally similar compounds suggest that appropriate precautions should be taken.[7][8]

- General Handling: Handle in a well-ventilated place.[7] Wear suitable protective clothing, including gloves and safety goggles.[7] Avoid contact with skin and eyes.[7] Avoid formation of dust and aerosols.[7]
- First Aid Measures:
 - In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.[9]
 - In case of skin contact: Wash off immediately with plenty of water.[9]
 - If inhaled: Move the victim into fresh air.[7]
 - If ingested: Rinse mouth with water.[7]
- Fire-fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

It is imperative to consult the supplier-specific SDS for detailed safety information before handling this compound.

Conclusion and Future Outlook

5-Bromo-4-methoxypicolinonitrile is a promising chemical intermediate with significant potential in the field of drug discovery. Its unique combination of functional groups on a privileged pyridine scaffold makes it an attractive starting material for the synthesis of novel compounds with a wide range of potential biological activities. As research in medicinal chemistry continues to evolve, the demand for versatile building blocks like **5-Bromo-4-methoxypicolinonitrile** is expected to grow. Further studies are warranted to fully explore its synthetic utility and to uncover the therapeutic potential of its derivatives.

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